
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is a complex organic compound It is characterized by its multiple aromatic rings and various functional groups, including chloro, amino, and sulfonic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid typically involves multiple steps. The process may start with the preparation of intermediate compounds, which are then subjected to various reactions such as chlorination, sulfonation, and amination. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may include continuous flow reactors, high-pressure vessels, and automated control systems to maintain optimal reaction conditions. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in derivatives with different functional groups.
科学研究应用
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it valuable for specific applications.
属性
CAS 编号 |
93951-61-2 |
|---|---|
分子式 |
C48H32Cl4N14O26P2S6 |
分子量 |
1617.0 g/mol |
IUPAC 名称 |
6,13-dichloro-3,10-bis[4-[[4-chloro-6-(3-phosphonoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfoanilino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C48H32Cl4N14O26P2S6/c49-33-36-40(92-38-22(58-36)8-10-24(42(38)100(88,89)90)56-26-14-32(98(82,83)84)28(16-30(26)96(76,77)78)60-48-64-44(52)62-46(66-48)54-18-4-2-6-20(12-18)94(70,71)72)34(50)35-39(33)91-37-21(57-35)7-9-23(41(37)99(85,86)87)55-25-13-31(97(79,80)81)27(15-29(25)95(73,74)75)59-47-63-43(51)61-45(65-47)53-17-3-1-5-19(11-17)93(67,68)69/h1-16,55-56H,(H2,67,68,69)(H2,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H2,53,59,61,63,65)(H2,54,60,62,64,66) |
InChI 键 |
KVSSMMDSKZGFII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)S(=O)(=O)O)NC4=C(C5=C(C=C4)N=C6C(=C(C7=NC8=C(C(=C(C=C8)NC9=CC(=C(C=C9S(=O)(=O)O)NC1=NC(=NC(=N1)NC1=CC(=CC=C1)P(=O)(O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)OC7=C6Cl)Cl)O5)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
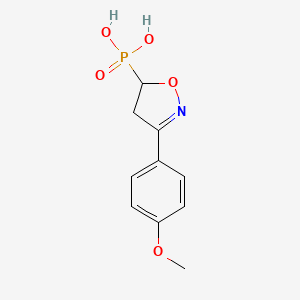
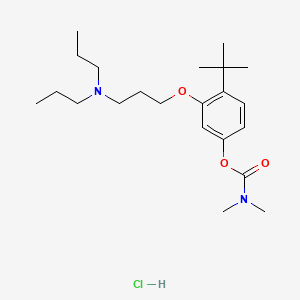
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)

![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
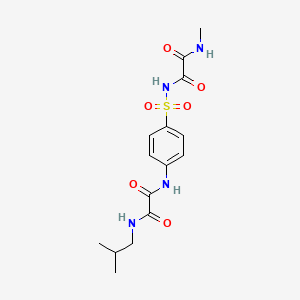
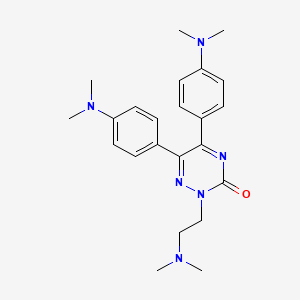

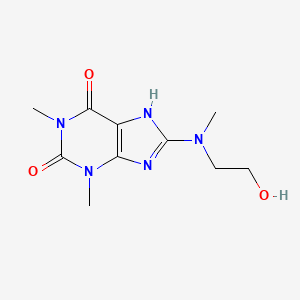

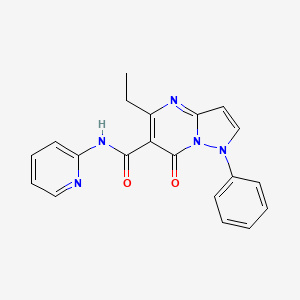
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
